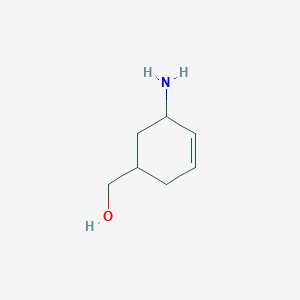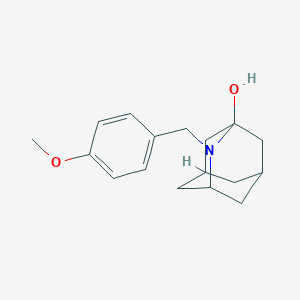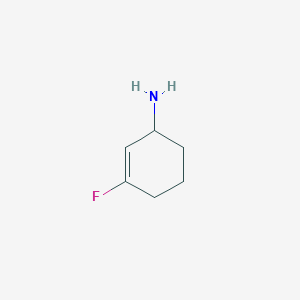
(5-Amino-cyclohex-3-enyl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-cyclohex-3-enyl)-methanol: is an organic compound characterized by a cyclohexene ring substituted with an amino group at the 5-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-cyclohex-3-enyl)-methanol typically involves the reduction of corresponding nitro or nitrile precursors. One common method includes the catalytic hydrogenation of (5-Nitro-cyclohex-3-enyl)-methanol using palladium on carbon as a catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Amino-cyclohex-3-enyl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form (5-Amino-cyclohex-3-enyl)-methane using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: (5-Oxo-cyclohex-3-enyl)-methanol.
Reduction: (5-Amino-cyclohex-3-enyl)-methane.
Substitution: Various substituted cyclohexene derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: (5-Amino-cyclohex-3-enyl)-methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of amino and hydroxymethyl groups on biological activity. It serves as a model compound in the investigation of enzyme-substrate interactions and metabolic pathways.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its reactivity allows for the creation of materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of (5-Amino-cyclohex-3-enyl)-methanol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxymethyl group can participate in additional binding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
(5-Amino-cyclohex-3-enyl)-methane: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
(5-Hydroxy-cyclohex-3-enyl)-methanol: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and uses.
(5-Nitro-cyclohex-3-enyl)-methanol: Precursor in the synthesis of (5-Amino-cyclohex-3-enyl)-methanol, with distinct reactivity due to the nitro group.
Uniqueness: this compound is unique due to the presence of both an amino and a hydroxymethyl group on the cyclohexene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications in different fields.
Properties
IUPAC Name |
(5-aminocyclohex-3-en-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7-3-1-2-6(4-7)5-9/h1,3,6-7,9H,2,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSRTKPKEPJBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














